

HA-100: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	HA-100	
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A Comprehensive Overview of the Protein Kinase Inhibitor **HA-100**, its Mechanism of Action, Target Selectivity, and Methodologies for its Study.

This technical guide provides a detailed examination of **HA-100**, a potent and versatile protein kinase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways and mechanisms associated with **HA-100**'s activity.

Core Concepts: Mechanism and Primary Targets

HA-100, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, is a member of the isoquinolinesulfonamide class of compounds. It functions primarily as an ATP-competitive inhibitor, targeting a range of serine/threonine kinases. Its inhibitory action is achieved by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[1] This mechanism underlies its broad utility in studying various cellular processes.

The primary targets of **HA-100** include cyclic nucleotide-dependent protein kinases and other key regulators of cellular function. Notably, it exhibits potent inhibition of:

- Protein Kinase G (PKG)
- Protein Kinase A (PKA)



- Protein Kinase C (PKC)
- Myosin Light Chain Kinase (MLCK)
- Rho-associated coiled-coil containing protein kinase (ROCK)

The inhibitory activity of **HA-100** is concentration-dependent, with varying affinities for its different targets. This differential inhibition allows for its use as a tool to dissect specific signaling pathways.

Quantitative Data Summary

The inhibitory potency of **HA-100** against its primary kinase targets has been quantified through various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its efficacy.

Kinase Target	IC50 (µM)
Protein Kinase G (PKG)	4
Protein Kinase A (PKA)	8
Protein Kinase C (PKC)	12
Myosin Light Chain Kinase (MLCK)	240

Table 1: IC50 Values of **HA-100** for Primary Kinase Targets.[2]

Kinase Target	Кі (μΜ)	Inhibition Mechanism
Myosin Light Chain Kinase (MLCK)	61	Competitive with respect to ATP
Protein Kinase C (PKC)	6.5	Competitive with respect to ATP

Table 2: Inhibitor Constant (Ki) and Mechanism of **HA-100**.



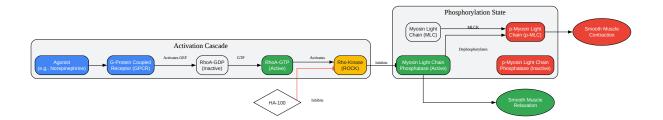
Signaling Pathways and Mechanisms

HA-100 exerts its cellular effects by modulating key signaling pathways involved in a multitude of physiological processes, most notably smooth muscle contraction and relaxation.

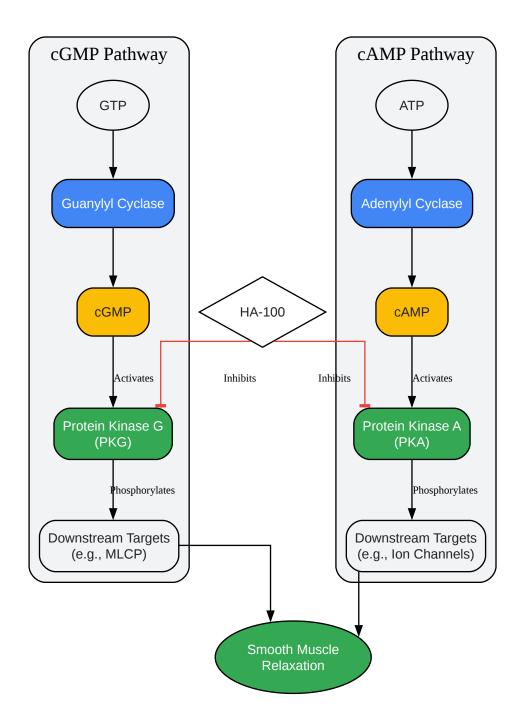
Rho-Kinase (ROCK) Signaling Pathway

The RhoA/ROCK pathway is a central regulator of smooth muscle contraction. Upon activation by GTP-bound RhoA, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin cross-bridge formation and muscle contraction. **HA-100**, as a ROCK inhibitor, blocks this cascade, leading to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation.[3]

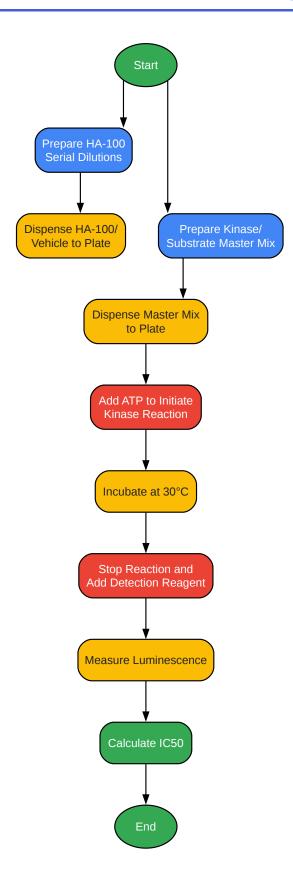




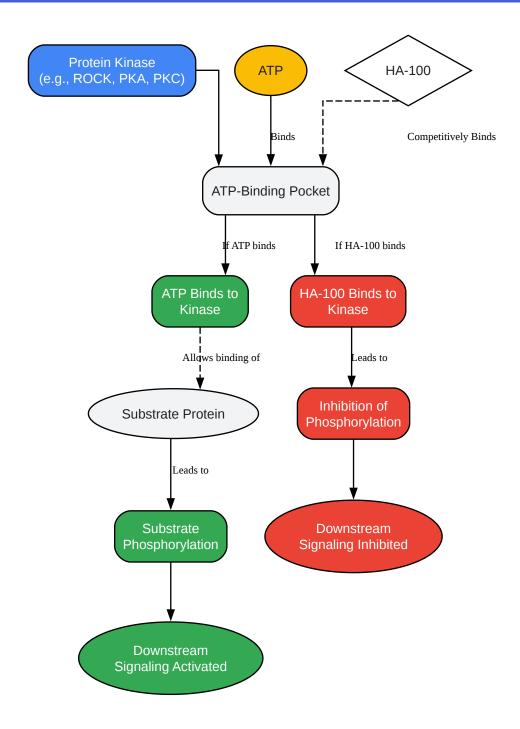












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